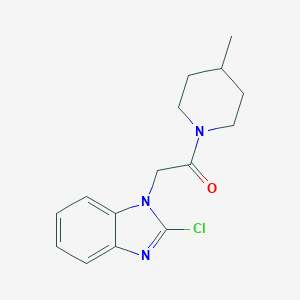
N-(4,5-dihydrothiazol-2-yl)-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydrothiazol-2-yl)-2-(2-methylphenoxy)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DTTA is a thiazole-based compound that is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
N-(4,5-dihydrothiazol-2-yl)-2-(2-methylphenoxy)acetamide and its derivatives have been explored for their antimicrobial properties. Studies have demonstrated their effectiveness in inhibiting the growth of various bacterial and fungal strains, showcasing their potential in the development of new antimicrobial agents.
- Synthesis, Characterization, and Antimicrobial Evaluation: Compounds derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, including this compound derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities (Fuloria et al., 2009).
- Antimicrobial Profile of Schiff Bases and Thiazolidinone Derivatives: Another study synthesized similar compounds, focusing on their spectral characterization and antimicrobial evaluation, further supporting their potential use in combating infections (Fuloria et al., 2014).
Anticancer Activity
Some derivatives of this compound have been investigated for their potential anticancer properties, particularly against lung cancer.
- 5-Methyl-4-Phenyl Thiazole Derivatives as Anticancer Agents: Certain derivatives showed selectivity and effectiveness against human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).
Other Applications
The chemical versatility of this compound and its derivatives allows for various other applications, including the development of selective β3-adrenergic receptor agonists and the investigation of molecular structures and optical properties.
- β3-Adrenergic Receptor Agonists: Derivatives of this compound have been studied as potential β3-adrenergic receptor agonists, with implications for treating obesity and type 2 diabetes (Maruyama et al., 2012).
- Investigating Molecular Structures and Optical Properties: The synthesis and characterization of orcinolic derivatives of this compound have provided insights into its structural and optical properties, useful in various scientific fields (Wannalerse et al., 2022).
Propiedades
Fórmula molecular |
C12H14N2O2S |
|---|---|
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C12H14N2O2S/c1-9-4-2-3-5-10(9)16-8-11(15)14-12-13-6-7-17-12/h2-5H,6-8H2,1H3,(H,13,14,15) |
Clave InChI |
VTDBLIGOEROGEY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NCCS2 |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NC2=NCCS2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)
![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)


![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)
![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)




